Amcinafide
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Overview
Description
Amcinafide, also known as triamcinolone acetophenide, is a synthetic glucocorticoid corticosteroid. It was developed for its potent anti-inflammatory and immunosuppressive properties but was never marketed. The compound is characterized by its complex molecular structure, which includes a fluorine atom and multiple hydroxyl groups .
Preparation Methods
Synthetic Routes and Reaction Conditions: Amcinafide is synthesized through a multi-step process involving the reaction of triamcinolone with acetophenone. The key steps include:
Formation of the cyclic acetal: Triamcinolone is reacted with acetophenone under acidic conditions to form the cyclic acetal.
Fluorination: The introduction of the fluorine atom is achieved through a fluorination reaction using a fluorinating agent.
Hydroxylation: Hydroxyl groups are introduced through controlled oxidation reactions.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: Amcinafide undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to form alcohols.
Substitution: The fluorine atom can be substituted with other halogens or functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenation reactions often use reagents like chlorine or bromine in the presence of a catalyst.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry: Used as a model compound to study the reactivity of glucocorticoids.
Biology: Investigated for its effects on cellular processes and gene expression.
Medicine: Explored for its anti-inflammatory and immunosuppressive properties, although it was never marketed.
Industry: Potential applications in the development of new corticosteroid-based therapies.
Mechanism of Action
Amcinafide exerts its effects by binding to glucocorticoid receptors in the cytoplasm. This binding leads to the translocation of the receptor-ligand complex into the nucleus, where it acts as a transcription factor to regulate the expression of anti-inflammatory genes. The compound also inhibits the activity of phospholipase A2, reducing the production of pro-inflammatory mediators such as prostaglandins and leukotrienes .
Comparison with Similar Compounds
Amcinonide: Another glucocorticoid with similar anti-inflammatory properties.
Betamethasone: A widely used corticosteroid with potent anti-inflammatory effects.
Dexamethasone: Known for its strong immunosuppressive and anti-inflammatory actions.
Uniqueness: Amcinafide is unique due to its specific molecular structure, which includes a cyclic acetal with acetophenone and a fluorine atom. This structure contributes to its distinct pharmacological properties and reactivity compared to other glucocorticoids .
Properties
CAS No. |
7332-27-6 |
---|---|
Molecular Formula |
C29H33FO6 |
Molecular Weight |
496.6 g/mol |
IUPAC Name |
(1S,2S,4R,6R,8S,9S,11S,12R,13S)-12-fluoro-11-hydroxy-8-(2-hydroxyacetyl)-6,9,13-trimethyl-6-phenyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one |
InChI |
InChI=1S/C29H33FO6/c1-25-12-11-19(32)13-18(25)9-10-20-21-14-24-29(23(34)16-31,26(21,2)15-22(33)28(20,25)30)36-27(3,35-24)17-7-5-4-6-8-17/h4-8,11-13,20-22,24,31,33H,9-10,14-16H2,1-3H3/t20-,21-,22-,24+,25-,26-,27+,28-,29+/m0/s1 |
InChI Key |
HCKFPALGXKOOBK-NRYMJLQJSA-N |
SMILES |
CC12CC(C3(C(C1CC4C2(OC(O4)(C)C5=CC=CC=C5)C(=O)CO)CCC6=CC(=O)C=CC63C)F)O |
Isomeric SMILES |
C[C@]12C[C@@H]([C@]3([C@H]([C@@H]1C[C@@H]4[C@]2(O[C@](O4)(C)C5=CC=CC=C5)C(=O)CO)CCC6=CC(=O)C=C[C@@]63C)F)O |
Canonical SMILES |
CC12CC(C3(C(C1CC4C2(OC(O4)(C)C5=CC=CC=C5)C(=O)CO)CCC6=CC(=O)C=CC63C)F)O |
Key on ui other cas no. |
7332-27-6 |
Origin of Product |
United States |
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